molecular formula C20H23NO4 B5703394 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide

4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide

Cat. No.: B5703394
M. Wt: 341.4 g/mol
InChI Key: CWAYZCYJFLOZHB-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzoyl)-N,N-diethylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with a 2,5-dimethoxybenzoyl group and two ethyl groups attached to the nitrogen atom. Benzamides are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide typically involves the acylation of N,N-diethylbenzamide with 2,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Starting Materials: N,N-diethylbenzamide and 2,5-dimethoxybenzoyl chloride.

    Reaction Conditions: The reaction is conducted in an inert solvent like dichloromethane at room temperature.

    Procedure: N,N-diethylbenzamide is dissolved in dichloromethane, and triethylamine is added to the solution. 2,5-Dimethoxybenzoyl chloride is then added dropwise to the reaction mixture. The reaction is stirred for several hours until completion.

    Workup: The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as recrystallization and high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxybenzoyl)-N,N-diethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2,5-dimethoxybenzoquinone derivatives.

    Reduction: Formation of 4-(2,5-dimethoxybenzyl)-N,N-diethylbenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)-N,N-diethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors. The methoxy groups and the benzamide core play crucial roles in binding to the active sites of these targets, thereby exerting its effects. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethoxybenzoyl)-N,N-diethylbenzamide is unique due to the presence of both the 2,5-dimethoxybenzoyl group and the diethyl substitution on the nitrogen atom. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds. The diethyl groups can influence the compound’s solubility, reactivity, and interaction with molecular targets.

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-N,N-diethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-5-21(6-2)20(23)15-9-7-14(8-10-15)19(22)17-13-16(24-3)11-12-18(17)25-4/h7-13H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWAYZCYJFLOZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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